![molecular formula C13H10FNO B2578550 N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide CAS No. 2411266-53-8](/img/structure/B2578550.png)
N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other compounds such as AB-FUBINACA and ADB-FUBINACA.
作用機序
N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide acts as a potent agonist of cannabinoid receptors, particularly CB1 receptors. This compound binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system produces a range of effects, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. This compound has been shown to produce a range of effects, including euphoria, relaxation, and altered perception. This compound has also been shown to produce negative effects such as anxiety, paranoia, and psychosis in some individuals.
実験室実験の利点と制限
N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide has several advantages as a research tool. This compound is relatively easy to synthesize and can be obtained in pure form. This compound also has high potency and selectivity for cannabinoid receptors, making it useful for studying the endocannabinoid system. However, this compound has several limitations as well. This compound is highly lipophilic and can accumulate in fatty tissues, making it difficult to measure accurately in biological samples. This compound also has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
将来の方向性
There are several future directions for research on N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide. One area of interest is the potential therapeutic applications of this compound. Synthetic cannabinoids such as this compound have been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, suggesting that they may have potential as therapeutic agents. Another area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and reduced negative side effects. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the endocannabinoid system and overall health.
合成法
The synthesis of N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide involves the reaction of 4-fluorobenzyl chloride with propargylamine to form 1-(4-fluorophenyl)prop-2-yn-1-amine. This intermediate is then reacted with but-2-ynoic acid to form the final product, this compound. The synthesis of this compound has been described in detail in scientific literature and can be carried out using standard laboratory equipment and techniques.
科学的研究の応用
N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to bind to cannabinoid receptors in the brain and produce effects similar to those of natural cannabinoids such as THC. This compound has also been used to study the pharmacological properties of synthetic cannabinoids and their potential use as therapeutic agents.
特性
IUPAC Name |
N-[1-(4-fluorophenyl)prop-2-ynyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-3-5-13(16)15-12(4-2)10-6-8-11(14)9-7-10/h2,6-9,12H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJRYHAYKLRCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C#C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

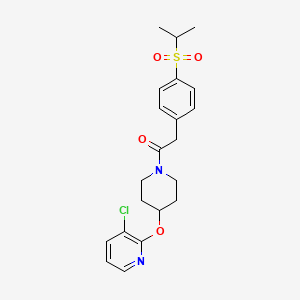
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2578469.png)
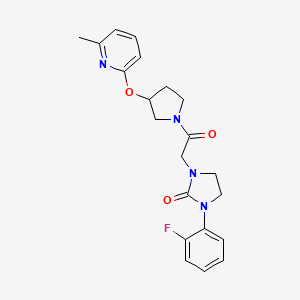
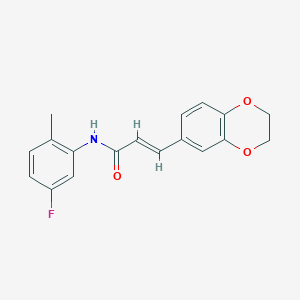
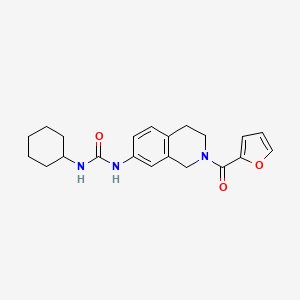
![2-[(2-Methylphenyl)amino]benzonitrile](/img/structure/B2578476.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2578477.png)
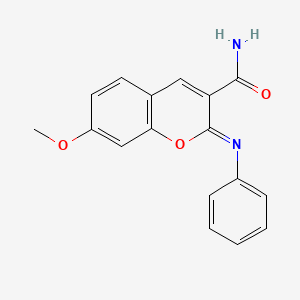
![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2578483.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2578486.png)


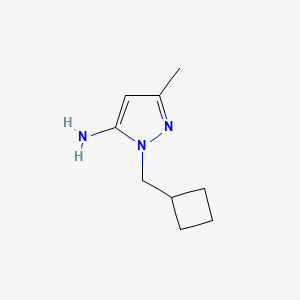
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)